molecular formula C13H7Cl3O2 B6363450 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid CAS No. 1261908-62-6

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid

Cat. No.: B6363450
CAS No.: 1261908-62-6
M. Wt: 301.5 g/mol
InChI Key: OLZDQGZAANSXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid (CAS: 1261908-62-6) is a chlorinated benzoic acid derivative characterized by a benzoic acid backbone substituted with chlorine atoms at the 2-position and a 3,5-dichlorophenyl group at the 5-position.

Properties

IUPAC Name

2-chloro-5-(3,5-dichlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDQGZAANSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691288
Record name 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-62-6
Record name 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the reaction of 3,5-dichlorobenzoyl chloride with 2-chlorobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylates .

Scientific Research Applications

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, affecting their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs (chlorinated aromatic rings, benzoic acid derivatives) or functional roles (amyloid inhibitors, nephrotoxic agents).

Structural Analogs
Compound Name Substituents/Modifications Molecular Weight Key Applications/Toxicity References
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid 2-Cl, 5-(3,5-Cl₂-phenyl)benzoic acid 301.55 (calc.) Intermediate, reference standard
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid (CAS: 1261914-46-8) 5-Cl, 3-(3,5-Cl₂-phenyl)benzoic acid 301.55 Research chemical; harmful via inhalation/skin
2–[(3,5-Dichlorophenyl) amino] benzoic acid (Inhibitor 1) 2-NH-(3,5-Cl₂-phenyl)benzoic acid 296.11 Potent transthyretin amyloidogenesis inhibitor
Tibric acid (CAS: 24358-29-0) 2-Cl, 5-(3,5-dimethylpiperidinosulfonyl)benzoic acid 331.81 Hypolipidemic agent; modulates lipid metabolism

Key Observations :

  • Substituent Position Matters: The position of chlorine atoms significantly impacts biological activity. For example, 2–[(3,5-dichlorophenyl) amino] benzoic acid (Inhibitor 1) replaces a chlorine with an amino group, enhancing its efficacy in stabilizing transthyretin (TTR) and inhibiting amyloid fibril formation . In contrast, the target compound’s lack of an amino group may reduce its binding affinity to TTR.
  • Lipophilicity vs.
Functional Comparisons
  • Amyloid Inhibition: Inhibitor 1 demonstrates nanomolar efficacy in preventing TTR fibril formation, attributed to its ability to stabilize the native tetrameric state of TTR. The target compound’s lack of an amino group likely diminishes this activity .
  • Nephrotoxicity: NDPS (a non-benzoic acid analog) causes selective proximal tubule damage, suggesting that chlorinated phenyl groups alone may drive renal toxicity. However, the target compound’s benzoic acid moiety could mitigate this effect through altered metabolism .
  • Industrial Applications : Unlike caffeic acid (3,4-dihydroxybenzeneacrylic acid), which is used in food and cosmetics due to its antioxidant properties, the target compound’s high chlorination limits its use to synthetic intermediates or fine chemicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.